

# Comprehensive Spectral Profiling: 5-(4-Bromo-2-chlorophenyl)oxazole

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## Compound of Interest

Compound Name:	5-(4-Bromo-2-chlorophenyl)oxazole
CAS No.:	2002638-40-4
Cat. No.:	B6298595

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## Executive Summary & Compound Identity

**5-(4-Bromo-2-chlorophenyl)oxazole** is a 2,5-disubstituted oxazole derivative often utilized as a scaffold in the development of kinase inhibitors (e.g., VEGFR2) and antimicrobial agents.[1] [2] Its structural validation relies heavily on distinguishing the specific substitution pattern on the phenyl ring (2-chloro, 4-bromo) and confirming the integrity of the oxazole core.[1][2]

Property	Detail
IUPAC Name	5-(4-Bromo-2-chlorophenyl)-1,3-oxazole
CAS Number	2002638-40-4
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrClNO
Exact Mass	256.9243 Da
Key Features	Halogenated aryl ring, electron-deficient oxazole core

## Mass Spectrometry (MS) Profiling

The most diagnostic feature of this molecule is its isotopic signature.<sup>[1]</sup> The presence of one bromine atom (

Br/

Br) and one chlorine atom (

Cl/

Cl) creates a unique "M, M+2, M+4" pattern that serves as a primary confirmation of identity.<sup>[1]</sup><sup>[2]</sup>

## Isotopic Abundance Logic<sup>[1]</sup><sup>[2]</sup>

- Bromine: ~1:1 ratio of

Br :

Br.<sup>[1]</sup>

- Chlorine: ~3:1 ratio of

Cl :

Cl.[1]

- Combined Pattern:

- M+ (Base Peak):

Br +

Cl[1][2]

- M+2: (

Br +

Cl) and (

Br +

Cl)[1][2]

- M+4:

Br +

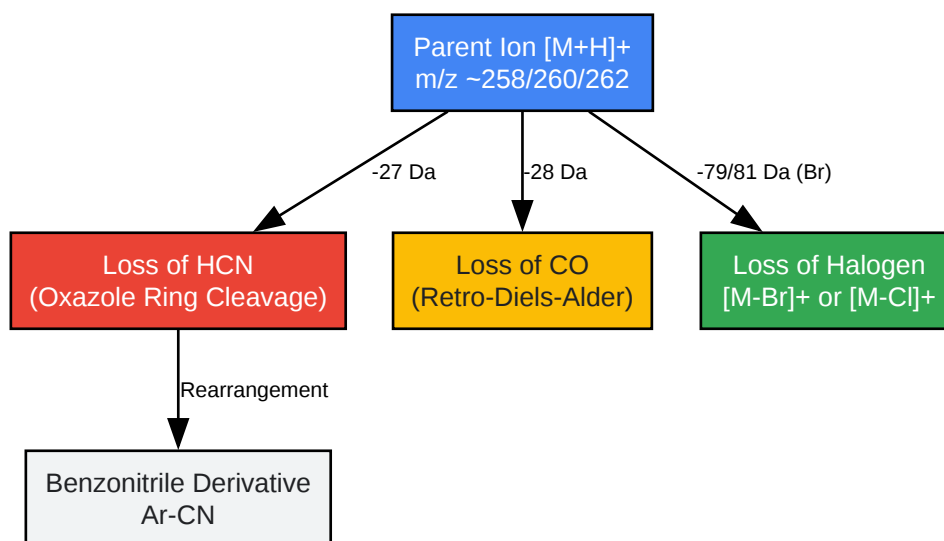
Cl[1][2]

## Predicted ESI-MS Data

Ion Species	m/z (Calculated)	Relative Intensity (%)	Origin
[M+H]	257.93	100%	Br, Cl
[M+H+2]	259.93	~130%	Mixed Isotopes
[M+H+4]	261.93	~30%	Br, Cl

## Fragmentation Pathway (Graphviz)

The following diagram illustrates the logical fragmentation pathways expected in Electron Impact (EI) or high-energy CID (Collision-Induced Dissociation).



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Caption: Predicted fragmentation logic for 5-aryloxazoles. Primary pathways involve oxazole ring opening (loss of HCN/CO) and dehalogenation.[1]

## Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive tool for confirming the regiochemistry of the substituents.[1] The 2,4-dihalo substitution on the phenyl ring creates a specific splitting pattern that must be distinguished from 3,4- or 2,5-isomers.[1][2]

### H NMR (Proton) - Predicted in DMSO-d

The oxazole ring protons (H-2 and H-4) appear as distinct singlets.[1][2] H-2 is significantly deshielded due to its position between oxygen and nitrogen.[2]

Position	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
Oxazole H-2	8.45 - 8.55	Singlet (s)	-	Most deshielded; flanked by N and O.
Oxazole H-4	7.75 - 7.85	Singlet (s)	-	C4 proton; characteristic of 5-substituted oxazoles.[1][2]
Ar H-6	7.80 - 7.90	Doublet (d)	8.5	Ortho to oxazole; shielded by Cl but deshielded by ring current. [1][2]
Ar H-3	7.95 - 8.00	Doublet (d)	2.0	Meta to oxazole; between Cl and Br (deshielded). [1][2]
Ar H-5	7.60 - 7.65	dd	8.5, 2.0	Ortho to Br, Meta to Cl.[2]

#### Critical Validation Step:

- Look for the doublet of doublets (dd) at ~7.6 ppm.[1] This confirms the proton is adjacent to one neighbor (H-6) and meta to another (H-3), validating the 1,2,4-substitution pattern.[1][2]

## C NMR (Carbon) - Predicted

- Oxazole C-2: ~150-152 ppm (C=N characteristic).[1][2]
- Oxazole C-5: ~148 ppm (Quaternary, attached to aryl).[1][2]
- Oxazole C-4: ~124-126 ppm.[2]

- Aryl C-Cl (C-2'): ~132 ppm (Quaternary).[1][2]
- Aryl C-Br (C-4'): ~122 ppm (Quaternary, shielded by heavy atom effect).[1][2]

## Infrared Spectroscopy (IR)

IR is used primarily to confirm functional groups and the absence of starting materials (e.g., absence of aldehyde C=O stretch at 1700 cm

).[1][2]

Frequency (cm )	Vibration Mode	Diagnostic Value
3100 - 3050	C-H Stretch (Aromatic)	Weak bands; confirms unsaturated system.[1][2]
1610, 1550	C=N / C=C Stretch	Characteristic oxazole/benzene skeletal vibrations.
1080 - 1090	Ar-Cl Stretch	Strong band; confirms chlorination.
1100 - 1150	C-O-C Stretch	Oxazole ring breathing.[2]
600 - 800	C-Br Stretch	Fingerprint region; confirms bromination.[2]

## Experimental Protocol: Sample Preparation

To ensure high-quality spectral data, follow this validated preparation workflow.

### NMR Sample Prep

- Solvent Selection: Use DMSO-d

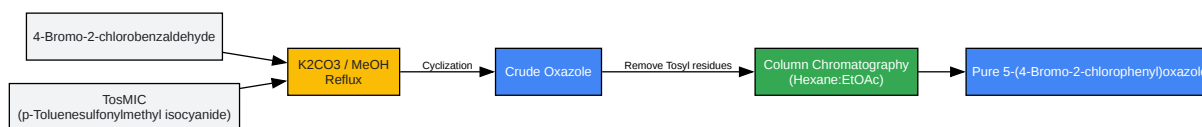
(99.9% D) rather than CDCl

).[1][2]

- Reasoning: Oxazoles can be sparingly soluble in chloroform.[1] DMSO ensures full solubility and prevents aggregation peaks.[1]
- Concentration: Dissolve 5-10 mg of compound in 0.6 mL solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., K<sub>2</sub>CO<sub>3</sub> from synthesis).[1]

## Synthesis & Purification Workflow (Context)

Understanding the synthesis helps identify impurities.[1] This compound is typically synthesized via the Van Leusen reaction or Suzuki Coupling.[1]



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Caption: Standard Van Leusen synthesis route. Common impurities include tosyl groups (NMR: ~2.4 ppm methyl singlet, ~7.4/7.8 ppm doublets).[1][2]

## References

- Van Leusen, A. M., et al. (1972).[1] "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to aldehydes and ketones."[2] *Tetrahedron Letters*, 13(23), 2369-2372.[1] [Link](#)[1]
- Turchi, I. J. (Ed.).[1] (1986).[1][3] *The Chemistry of Heterocyclic Compounds, Oxazoles*. Wiley-Interscience.[2] (Standard reference for oxazole chemical shifts).
- National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 135468798 (Analogous structures). [Link](#)

- Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds, 8th Ed.[1] Wiley.[1][4][5] (Source for halogenated aromatic coupling constants).

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## Sources

- 1. UCSD/CCMS - Spectrum Library [[gnps.ucsd.edu](https://gnps.ucsd.edu)]
- 2. CAS Common Chemistry [[commonchemistry.cas.org](https://commonchemistry.cas.org)]
- 3. [biointerfaceresearch.com](https://biointerfaceresearch.com) [[biointerfaceresearch.com](https://biointerfaceresearch.com)]
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